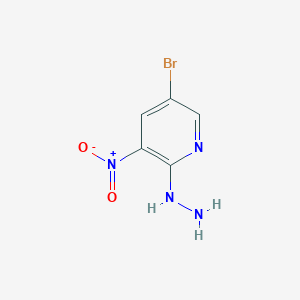![molecular formula C21H22ClN3O4 B105323 2-[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride CAS No. 183365-34-6](/img/structure/B105323.png)
2-[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a metabolite of erlotinib, a tyrosine kinase inhibitor used in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride typically involves multiple steps, starting with the preparation of the quinazoline core. The reaction conditions may include the use of strong bases or acids, high temperatures, and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.
Biology
In biological research, 2-[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride can be used to study enzyme inhibition, particularly in the context of tyrosine kinase activity.
Medicine
Medically, this compound is a metabolite of erlotinib, which is used in cancer treatment to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase. It helps in the management of non-small cell lung cancer and other cancers with EGFR mutations.
Industry
In industry, this compound can be used in the development of new drugs and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism by which 2-[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride exerts its effects involves the inhibition of tyrosine kinase activity. By binding to the ATP-binding site of the EGFR tyrosine kinase, it prevents the phosphorylation of the receptor, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Erlotinib
Gefitinib
Lapatinib
Afatinib
Uniqueness
2-[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride is unique in its structure and its role as a metabolite of erlotinib. While other compounds in the same class also inhibit EGFR tyrosine kinase, the specific structural features of this compound may influence its binding affinity and pharmacokinetic properties.
Properties
IUPAC Name |
2-[4-(3-ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4.ClH/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(28-10-9-26-2)20(27-8-7-25)13-18(17)22-14-23-21;/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPPSATVOCYFSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(Diethylamino)propyl]carbamodithioic acid](/img/structure/B105245.png)
![Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate](/img/structure/B105253.png)










![9-Octadecene, 1-[3-(octadecyloxy)propoxy]-, (Z)-](/img/structure/B105281.png)
